1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes including cell proliferation, differentiation, and angiogenesis .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehydes under specific conditions. The reaction is carried out at 50°C to obtain the desired compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its inhibitory activity against FGFRs makes it a candidate for the development of anti-cancer drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- involves its interaction with FGFRs. The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity. This inhibition prevents the downstream signaling pathways, such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are involved in cell proliferation and survival . By blocking these pathways, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- can be compared with other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
What sets 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl- apart is its unique structure, which allows for potent inhibition of FGFR1, 2, and 3 with varying IC50 values . This makes it a valuable lead compound for further optimization in drug development.
Properties
IUPAC Name |
5-amino-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-4-7(9(13)14)6-2-5(10)3-11-8(6)12/h2-4H,10H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARPEPMSSSMMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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